molecular formula C14H14N2O3 B2760725 3-(1,3-Benzoxazol-2-ylamino)-1-(furan-3-yl)propan-1-ol CAS No. 2379997-97-2

3-(1,3-Benzoxazol-2-ylamino)-1-(furan-3-yl)propan-1-ol

Cat. No. B2760725
CAS RN: 2379997-97-2
M. Wt: 258.277
InChI Key: GNSLYQXSAJOVJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,3-Benzoxazol-2-ylamino)-1-(furan-3-yl)propan-1-ol is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. This compound is also known as BFA, and it has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of 3-(1,3-Benzoxazol-2-ylamino)-1-(furan-3-yl)propan-1-ol involves the inhibition of ARF function. ARF is a small GTPase that regulates the formation of coat proteins on intracellular membranes. BFA binds to the ARF protein and prevents its activation, leading to the disruption of membrane trafficking and the disassembly of the Golgi complex.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(1,3-Benzoxazol-2-ylamino)-1-(furan-3-yl)propan-1-ol have been extensively studied. This compound has been shown to cause the redistribution of Golgi enzymes to the endoplasmic reticulum (ER), leading to the inhibition of protein transport from the ER to the Golgi complex. BFA has also been shown to induce the fragmentation of the Golgi complex and the redistribution of Golgi proteins to the ER and the plasma membrane.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(1,3-Benzoxazol-2-ylamino)-1-(furan-3-yl)propan-1-ol in lab experiments is its ability to disrupt Golgi complex function. This compound can be used to study the role of the Golgi complex in protein processing and sorting. However, one of the main limitations of using BFA is its cytotoxicity. This compound can induce cell death at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 3-(1,3-Benzoxazol-2-ylamino)-1-(furan-3-yl)propan-1-ol. One of the main areas of research is the development of new compounds that can selectively target ARF function without inducing cytotoxicity. Another area of research is the study of the role of the Golgi complex in disease pathogenesis, and the potential use of BFA in the development of new therapies for diseases such as cancer and neurodegenerative disorders.
Conclusion:
In conclusion, 3-(1,3-Benzoxazol-2-ylamino)-1-(furan-3-yl)propan-1-ol is a unique compound that has gained significant attention in the scientific research community. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. There are several future directions for the study of BFA, including the development of new compounds and the study of the role of the Golgi complex in disease pathogenesis.

Synthesis Methods

The synthesis of 3-(1,3-Benzoxazol-2-ylamino)-1-(furan-3-yl)propan-1-ol is a complex process that involves several steps. One of the most common methods for synthesizing this compound is the reaction of 2-aminobenzoxazole with 3-furylpropanol in the presence of a catalyst. The resulting product is then purified using different techniques such as column chromatography or recrystallization.

Scientific Research Applications

3-(1,3-Benzoxazol-2-ylamino)-1-(furan-3-yl)propan-1-ol has been extensively studied for its potential applications in scientific research. This compound has been used as a tool in cell biology and biochemistry research. It has been shown to inhibit the function of ADP-ribosylation factor (ARF), a protein that plays a crucial role in the regulation of intracellular membrane trafficking. BFA has also been used to study the Golgi complex, a cellular organelle that is involved in the processing and sorting of proteins.

properties

IUPAC Name

3-(1,3-benzoxazol-2-ylamino)-1-(furan-3-yl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c17-12(10-6-8-18-9-10)5-7-15-14-16-11-3-1-2-4-13(11)19-14/h1-4,6,8-9,12,17H,5,7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNSLYQXSAJOVJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)NCCC(C3=COC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.